6-Amino-3-(3-nitrophenyl)picolinic acid
Description
6-Amino-3-(3-nitrophenyl)picolinic acid is a picolinic acid derivative with a nitro-substituted phenyl group at the third position of the pyridine ring and an amino group at the sixth position. Its molecular formula is C₁₂H₉N₃O₄, and it combines the carboxylic acid functionality of picolinic acid with the electron-withdrawing nitro group on the aromatic ring. The nitro group likely enhances its reactivity and binding affinity in biological systems, making it a candidate for applications in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
6-amino-3-(3-nitrophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c13-10-5-4-9(11(14-10)12(16)17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAKGCFRWNIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-nitrophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 6-amino picolinic acid, followed by the introduction of the nitrophenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of 6-Amino-3-(3-nitrophenyl)picolinic acid may involve large-scale nitration and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-nitrophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of various substituted picolinic acids depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-(3-nitrophenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-nitrophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent. Additionally, its ability to chelate metal ions can influence various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The biological and chemical profiles of picolinic acid derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparison of 6-Amino-3-(3-nitrophenyl)picolinic acid with structurally similar compounds:
Key Differences
Electronic Effects: The nitro group in 6-Amino-3-(3-nitrophenyl)picolinic acid is strongly electron-withdrawing, which may increase the compound’s acidity (lower pKa of the carboxylic acid) compared to analogs with electron-donating groups like methoxy or tert-butyl . In contrast, trifluoromethyl (CF₃) substituents (e.g., in 6-(3-Trifluoromethylphenoxy)picolinic acid) balance lipophilicity and metabolic stability, making them preferred in agrochemicals .
Biological Activity: Fluorine-containing analogs (e.g., 6-Amino-3-(4-fluorophenyl)picolinic acid) exhibit moderate herbicidal activity due to fluorine’s ability to block cytochrome P450 enzymes . Nitro-substituted compounds are less explored but may act as prodrugs, with the nitro group undergoing enzymatic reduction to reactive intermediates (e.g., nitroreductase-activated therapeutics) .
Synthetic Accessibility: The nitro group in 6-Amino-3-(3-nitrophenyl)picolinic acid can be introduced via nitration of precursor aryl rings, followed by reduction to an amino group if required—a common strategy in heterocyclic chemistry . CF₃-substituted analogs often require specialized reagents (e.g., trifluoromethylating agents), increasing synthesis complexity .
Research Findings
- Lipophilicity : Nitro-substituted compounds generally exhibit lower logP values compared to CF₃ derivatives, limiting their membrane permeability but improving water solubility .
- Stability : The nitro group may render the compound susceptible to photodegradation, whereas CF₃ and tert-butyl groups enhance stability under environmental conditions .
- Target Interactions : Molecular docking studies on similar compounds suggest that nitro groups form strong hydrogen bonds with catalytic residues in enzymes like dihydrofolate reductase, a target in antimicrobial therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
